1-[3-(1-benzofuran-2-yl)propyl]-3-(2-methoxyethyl)urea
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Overview
Description
1-[3-(1-benzofuran-2-yl)propyl]-3-(2-methoxyethyl)urea is a synthetic organic compound that features a benzofuran moiety linked to a urea group through a propyl chain. Compounds containing benzofuran structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1-benzofuran-2-yl)propyl]-3-(2-methoxyethyl)urea typically involves the following steps:
Formation of the Benzofuran Moiety: This can be achieved through various methods, such as the cyclization of 2-hydroxybenzyl alcohol derivatives.
Alkylation: The benzofuran is then alkylated with a suitable propyl halide to introduce the propyl chain.
Urea Formation: The final step involves reacting the alkylated benzofuran with an isocyanate or a urea derivative to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1-benzofuran-2-yl)propyl]-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The urea group can be reduced to form amines.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 1-[3-(1-benzofuran-2-yl)propyl]-3-(2-methoxyethyl)urea depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Benzofuran-2-yl)propyl)-3-(2-hydroxyethyl)urea: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
1-(3-(Benzofuran-2-yl)propyl)-3-(2-ethoxyethyl)urea: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
1-[3-(1-benzofuran-2-yl)propyl]-3-(2-methoxyethyl)urea is unique due to the presence of the methoxyethyl group, which may impart different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[3-(1-benzofuran-2-yl)propyl]-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-19-10-9-17-15(18)16-8-4-6-13-11-12-5-2-3-7-14(12)20-13/h2-3,5,7,11H,4,6,8-10H2,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOYPLIRBLZGRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCCC1=CC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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